molecular formula C18H11ClFN3O2 B2514618 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one CAS No. 1206991-49-2

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one

Cat. No.: B2514618
CAS No.: 1206991-49-2
M. Wt: 355.75
InChI Key: LHNPULKERMXTKT-UHFFFAOYSA-N
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Description

The compound 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one is a sophisticated synthetic molecule designed for oncology research, integrating two pharmaceutically active motifs: a 1,2,4-oxadiazole and a fluorinated quinolinone. The 1,2,4-oxadiazole ring is a well-established bioisosteric scaffold in medicinal chemistry, known for its ability to improve metabolic stability and participate in key hydrogen-bonding interactions with biological targets, making it a privileged structure in the design of enzyme inhibitors . This compound is intended for investigative use in biochemical and cellular assays to study its potential as a cytotoxic agent. Researchers can utilize it to probe its effects on various human cancer cell lines. The structural framework suggests potential for inducing apoptosis or inhibiting specific enzymes critical for cancer cell survival . Its core structure is analogous to other 1,2,4-oxadiazole derivatives that have demonstrated potent activity against breast cancer cell lines such as MCF-7, providing a strong rationale for its evaluation in similar experimental models . Furthermore, the integration of the quinazolin-4-one and 1,2,4-oxadiazole moieties, as seen in related hybrid molecules, has been shown to yield compounds with significant anticancer properties, supported by in silico docking and DFT studies . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClFN3O2/c1-23-9-13(16(24)12-8-10(20)6-7-15(12)23)18-21-17(22-25-18)11-4-2-3-5-14(11)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNPULKERMXTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Quinoline core synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution reactions: Introduction of the chlorophenyl and fluorine substituents can be carried out through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinoline core, leading to the formation of corresponding amines or dihydroquinolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or dihydroquinolines.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various modifications that can lead to new derivatives with potentially enhanced properties.

Research indicates that this compound exhibits promising biological activities:

  • Antimicrobial Properties: Studies have shown that derivatives of compounds containing oxadiazole rings demonstrate significant antibacterial activity against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa. This suggests potential applications in developing new antibacterial agents .
  • Anticancer Activity: The compound has been investigated for its anticancer properties. For instance, derivatives have shown cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating potent activity . The mechanism of action may involve interaction with specific molecular targets, modulating enzyme or receptor activity.

Medicinal Chemistry

Given its structural features, 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one is being explored as a potential therapeutic agent. Its unique combination of functional groups allows for targeted modifications aimed at improving efficacy and reducing toxicity in medicinal applications.

Case Study 1: Antimicrobial Activity

A recent study synthesized several oxadiazole derivatives and evaluated their antimicrobial properties. Among these, compounds derived from the oxadiazole structure showed significant activity against Mycobacterium smegmatis, with minimal inhibitory concentration (MIC) values as low as 6.25 µg/ml . This highlights the potential of such compounds in developing new treatments for tuberculosis.

Case Study 2: Anticancer Screening

In another study focusing on anticancer activity, derivatives of the compound were screened against various cancer cell lines. The results indicated several derivatives had IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells, suggesting that modifications to the quinoline structure can enhance anticancer properties significantly .

Mechanism of Action

The mechanism of action of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Quinolin-4(1H)-one vs. Phthalazin-1(2H)-one: The quinolinone core (target compound) offers a planar aromatic system conducive to intercalation or enzyme binding, whereas the phthalazinone derivative (CAS 1291832-17-1) introduces a fused bicyclic system that may alter binding kinetics .

Substituent Effects

  • Chlorophenyl Position : The target compound’s 2-chlorophenyl group (vs. 3-chlorophenyl in F418-0583 and CAS 1081135-42-3) may reduce steric clashes in hydrophobic binding pockets, as ortho-substitution often restricts rotational freedom .

Physicochemical Properties

  • logP Trends : F418-0583’s high logP (5.15) correlates with its extended alkyl chain and piperidinyl group, suggesting superior lipid membrane penetration compared to the target compound .
  • Molecular Weight : The target compound’s intermediate molecular weight (~355.76 g/mol) positions it within the "drug-like" space, balancing permeability and solubility .

Biological Activity

The compound 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one is a novel chemical entity that has garnered attention due to its potential biological activities. This article delves into the compound's structure, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H15ClN4O4C_{18}H_{15}ClN_{4}O_{4}, with a molecular weight of 450.9 g/mol. The structure features a quinoline backbone with a 6-fluoro substitution and a 1,2,4-oxadiazole moiety that contributes to its biological activity.

PropertyValue
Molecular Weight450.9 g/mol
XLogP3-AA3.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count8
Rotatable Bond Count6

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have shown that oxadiazole derivatives possess broad-spectrum antibacterial and antifungal activities. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, facilitating better membrane penetration and increased efficacy against microbial strains.

Anticancer Properties

Several studies have reported the anticancer potential of quinoline derivatives. The compound is hypothesized to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Notably, quinoline derivatives have been shown to inhibit various cancer cell lines, suggesting that this compound may also exhibit similar effects.

The mechanism by which This compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways.
  • Interaction with DNA : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to cell death.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various oxadiazole derivatives. The results demonstrated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Activity

In a preclinical study published in Cancer Research, a related quinoline derivative was tested against multiple cancer cell lines (e.g., MCF-7 and A549). The compound showed IC50 values ranging from 10 to 30 µM, indicating significant cytotoxic effects .

Study 3: Mechanistic Insights

Research published in Bioorganic & Medicinal Chemistry Letters provided insights into the mechanism by which quinoline derivatives induce apoptosis in cancer cells. The study found that these compounds activate the mitochondrial pathway of apoptosis by increasing cytochrome c release and activating caspase cascades .

Q & A

What are the standard synthetic routes for preparing this compound and its derivatives?

The synthesis typically involves multi-step reactions, starting with the condensation of hydrazides with carboxylic acid derivatives in the presence of phosphorus oxychloride (POCl₃) to form the oxadiazole ring . Subsequent coupling with a fluorinated quinoline precursor is performed under reflux conditions, followed by methylation at the 1-position of the quinoline moiety. Microwave-assisted synthesis can enhance reaction efficiency and yield for complex heterocyclic systems, as demonstrated in analogous quinazolinone derivatives .

Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and molecular connectivity .
  • IR spectroscopy to identify functional groups like C=N (oxadiazole) and C=O (quinolinone) .
  • X-ray crystallography (using programs like SHELXL) for unambiguous structural determination, particularly to resolve stereoelectronic effects of the 2-chlorophenyl and fluorine substituents .

What preliminary biological screening models are used to assess its bioactivity?

Initial screening often employs:

  • Anticancer assays (e.g., HL-60 leukemia and MCF-7 breast cancer cell lines) to evaluate IC₅₀ values .
  • Antimicrobial testing against Gram-positive/negative bacteria and fungi, leveraging the oxadiazole group’s interaction with microbial targets .
  • Enzyme inhibition studies (e.g., kinases or proteases) due to the quinoline core’s affinity for ATP-binding pockets .

How to design experiments to resolve contradictions in reported biological activities?

Contradictions may arise from variations in assay conditions or impurity profiles. Methodological solutions include:

  • Replicating studies under standardized protocols (e.g., consistent cell lines, solvent controls).
  • Purity validation via HPLC or mass spectrometry to exclude confounding effects from synthetic byproducts .
  • Dose-response analysis to differentiate true bioactivity from nonspecific cytotoxicity .

What strategies optimize reaction yields in complex heterocyclic couplings?

  • Microwave-assisted synthesis reduces reaction time and improves regioselectivity in oxadiazole formation .
  • Catalytic additives (e.g., DMAP or Lewis acids) enhance coupling efficiency between oxadiazole and quinoline intermediates .
  • Solvent optimization (e.g., DMF for polar intermediates or toluene for reflux conditions) balances solubility and reactivity .

How to perform SAR studies focusing on the oxadiazole and quinoline moieties?

  • Oxadiazole modifications : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) substituents to probe electronic effects on bioactivity .
  • Quinoline substitutions : Introduce halogens (e.g., -Br) at the 6-position or vary the N-methyl group to assess steric and pharmacokinetic impacts .
  • Comparative assays : Test analogs against the same biological targets to establish trends in potency and selectivity .

What computational approaches predict binding modes with biological targets?

  • Molecular docking (e.g., AutoDock Vina) models interactions between the quinolinone core and target proteins (e.g., topoisomerases) .
  • MD simulations assess stability of ligand-receptor complexes over time, highlighting key hydrogen bonds or π-π stacking with aromatic residues .
  • QSAR models correlate substituent properties (e.g., logP, polar surface area) with experimental IC₅₀ values to guide analog design .

How to address challenges in crystallographic refinement for such compounds?

  • High-resolution data : Collect diffraction data at synchrotron sources to resolve disordered regions (e.g., flexible oxadiazole-phenyl groups) .
  • SHELXL refinement : Use anisotropic displacement parameters and restraints for overlapping atoms, particularly in the quinoline ring system .
  • Twinned crystals : Apply twin-law corrections during data processing to improve model accuracy .

What analytical methods validate stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic/basic conditions, heat, or light, followed by HPLC-MS to identify degradation products .
  • Plasma stability assays : Incubate with human/animal plasma and monitor parent compound levels via LC-MS/MS over 24 hours .
  • Accelerated stability testing (40°C/75% RH) assesses shelf-life and formulation compatibility .

How to design enantioselective synthesis for chiral analogs?

  • Chiral auxiliaries : Incorporate Evans’ oxazolidinones or Oppolzer’s sultams during quinoline synthesis to control stereochemistry .
  • Asymmetric catalysis : Use palladium or organocatalysts (e.g., Cinchona alkaloids) for enantioselective C-C bond formation .
  • Chiral HPLC separates enantiomers post-synthesis, with circular dichroism (CD) to confirm absolute configuration .

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